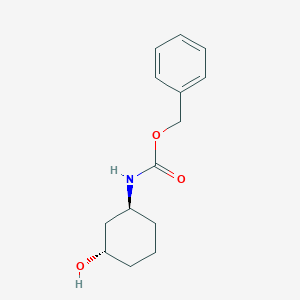
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate
説明
Enantioselective Synthesis
The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves a key iodolactamization step. This process yields a highly functionalized compound with increased efficiency through a single-pot transformation .
Reactions with Stabilized Carbon Nucleophiles
N-benzyloxycarbamate derivatives react with stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids. This method has been used to synthesize a variety of potential metal binding hosts, including novel trihydroxamic acids and mixed ligand systems, demonstrating the versatility of N-benzyloxycarbamate derivatives in creating complex chelators .
Microbial Dihydroxylation
Microbial dihydroxylation of benzoic acid by Alcaligenes eutrophus strain B9 leads to the production of enantiomerically pure cyclohexanecarboxylic acid derivatives. This process allows for the synthesis of a broad array of highly functionalized compounds through specific oxidative and rearrangement reactions .
Photochemical and Acid-Catalyzed Rearrangements
The synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one and its subsequent photochemical and acid-catalyzed rearrangements result in a variety of compounds. These reactions demonstrate the complexity of transformations that can occur with cyclohexadienones, leading to products such as phenols and methylphenols .
Benzannulation via Carboboration
Benzannulation of heterocyclic frameworks through 1,1-carboboration pathways allows for the synthesis of highly substituted carbazole, benzothiophene, and quinoline derivatives. This method showcases the ability to create benzannulated heterocyclic systems with potential applications in various fields .
Synthesis of Benzothiazolones
A novel method for synthesizing 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 atom has been developed. This method involves the adducts of the 1,4-addition of thioacetic acid to benzoquinone diimines and demonstrates the potential for creating modified compounds with specific functionalities .
Photocyclisation of Styrylindoles
The photocyclisation of styrylindoles leads to the synthesis of 11H-benzo[a]carbazoles and their methyl derivatives. This process provides a convenient route to these compounds, which are distinguished by the chemical shifts of the methyl protons .
Stereospecific Nickel-Catalyzed Cross-Coupling
Stereospecific nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can proceed with either inversion or retention of stereochemistry. The outcome is controlled by the nature of the ligand used, demonstrating the ability to manipulate absolute stereochemistry with an achiral catalyst .
Photoinduced Cyclization to Azaheterocycles
Photoinduced cyclization of acyl-halo-alkylindoles results in azaheterocyclo-fused benzo[c]carbazoles. This one-pot synthesis yields products through sequential photocyclization reactions, highlighting the efficiency and versatility of photochemical processes in heterocyclic chemistry .
科学的研究の応用
Enantioselective Synthesis
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate has been utilized in the enantioselective synthesis of various compounds. For instance, an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, was developed using an iodolactamization process. This highlights its role in creating highly functionalized and stereochemically specific molecules for pharmaceutical applications (Campbell et al., 2009).
Synthesis of Stereoselective Compounds
The compound has been instrumental in synthesizing single stereoisomers of 2,2-disubstituted 3-hydroxycyclohexane-1-ones, critical building blocks for natural products and bioactive compounds. Carbonyl reductases were used to catalyze the desymmetric reduction of 2-benzyl-2-methyl-1,3-cyclohexanedione analogs, yielding products with excellent enantioselectivity (Zhu et al., 2021).
Discovery of New Chemical Classes
The compound played a role in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of pseudopeptidic [1,2,4]triazines. This synthesis involved reactions with cyclohexyl or benzyl isocyanide, demonstrating the versatility of benzyl (1S,3S)-3-hydroxycyclohexylcarbamate in generating new chemical entities (Sañudo et al., 2006).
Development of Antibacterial Agents
(3-benzyl-5-hydroxyphenyl)carbamates, structurally related to benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, have been evaluated as new antibacterial agents against Gram-positive bacteria. These compounds demonstrated potent inhibitory activity, indicating the potential for benzyl carbamates in antibiotic drug discovery (Liang et al., 2020).
Stereochemical Control in Catalytic Reactions
Benzyl carbamates, including benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, have been used in stereospecific nickel-catalyzed cross-coupling reactions. The nature of the ligand used in these reactions can control the absolute stereochemistry of the product, showing the significance of these compounds in asymmetric synthesis (Harris et al., 2013).
特性
IUPAC Name |
benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151755 | |
| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate | |
CAS RN |
750649-39-9 | |
| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



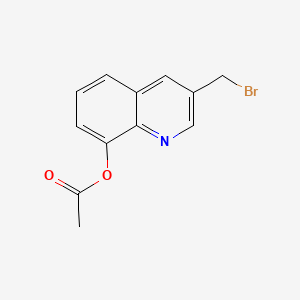

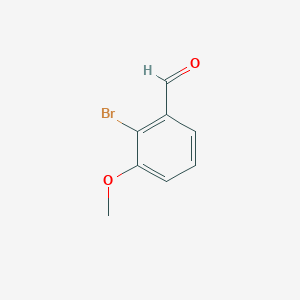
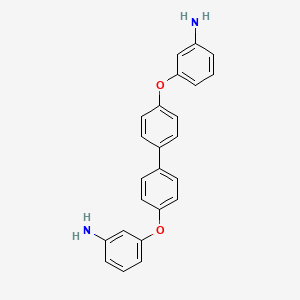
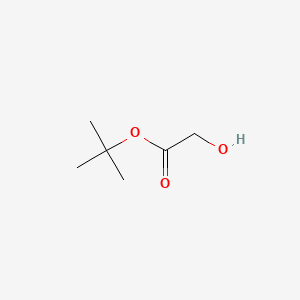

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
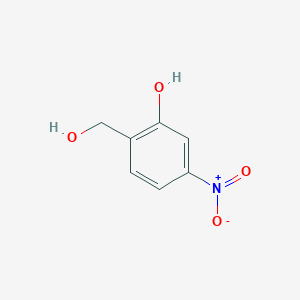
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
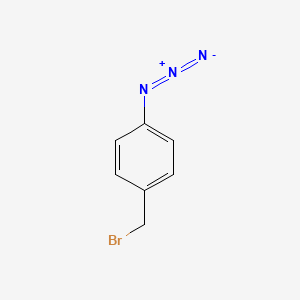
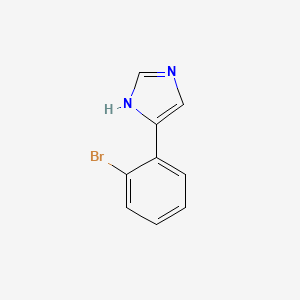
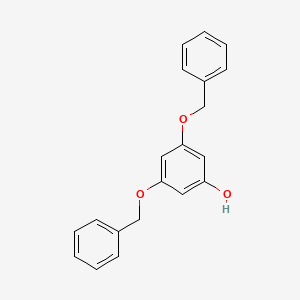

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)